molecular formula C5H11NO3S B1431938 4-Methoxy-1,1-dioxothiolan-3-amine CAS No. 1785763-46-3

4-Methoxy-1,1-dioxothiolan-3-amine

Cat. No.: B1431938
CAS No.: 1785763-46-3
M. Wt: 165.21 g/mol
InChI Key: RGCPQFSZQKZLLD-UHFFFAOYSA-N
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Description

4-Methoxy-1,1-dioxothiolan-3-amine is a heterocyclic compound that features a thiolane ring with a methoxy group and an amine group

Biochemical Analysis

Biochemical Properties

4-Methoxy-1,1-dioxothiolan-3-amine plays a significant role in biochemical reactions, particularly in the formation of dithiocarbamates. It interacts with enzymes such as carbon disulfide and strong bases, facilitating the formation of bioactive potassium (1,1-dioxothiolan-3-yl) dithiocarbamate

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by interacting with cellular signaling pathways and gene expression. The compound’s impact on cellular metabolism includes alterations in metabolic flux and metabolite levels, which can affect overall cell health and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to form stable complexes with enzymes and other biomolecules is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its bioactivity over extended periods, although its stability may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and optimal dosages is essential for its safe and effective use in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which can affect its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. Understanding its localization is crucial for elucidating its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1,1-dioxothiolan-3-amine typically involves the reaction of 3-aminothiolane with methoxy reagents under specific conditions. One common method includes the use of methoxyamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or a mixture of ethanol and dimethylformamide (DMF) to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on solvent selection, reaction time, and temperature control to ensure consistent quality and efficiency. The use of continuous flow reactors can also enhance the scalability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1,1-dioxothiolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

4-Methoxy-1,1-dioxothiolan-3-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,1-Dioxothiolan-3-amine: Lacks the methoxy group but shares the thiolane ring structure.

    4-Methoxy-1,1-dioxothiolan-2-amine: Similar structure but with the amine group at a different position.

Uniqueness

4-Methoxy-1,1-dioxothiolan-3-amine is unique due to the presence of both the methoxy and amine groups on the thiolane ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-methoxy-1,1-dioxothiolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S/c1-9-5-3-10(7,8)2-4(5)6/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCPQFSZQKZLLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CS(=O)(=O)CC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201221932
Record name 3-Thiophenamine, tetrahydro-4-methoxy-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201221932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785763-46-3
Record name 3-Thiophenamine, tetrahydro-4-methoxy-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1785763-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thiophenamine, tetrahydro-4-methoxy-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201221932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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